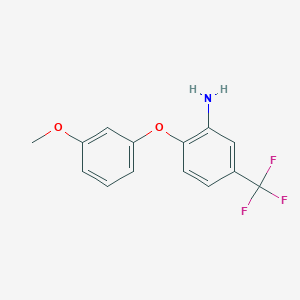
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Methoxyphenoxy)aniline” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenoxy)aniline” consists of a benzene ring attached to an aniline (NH2) group and a methoxyphenoxy (OCH3) group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
New Synthesis Approaches : Gong and Kato (2004) described the synthesis of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which are related to 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline. These compounds are synthesized from trifluoroacetaldehyde ethyl hemiacetal and aniline, yielding substituted products with potential applications in chemical synthesis (Gong & Kato, 2004).
Chemical Reactions and Derivatives : Pimenova et al. (2003) explored the synthesis and reactions of a compound similar to 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline. They investigated its reactions with aniline and other compounds, leading to the formation of various chemical derivatives (Pimenova et al., 2003).
Formation of Isoxazole and Pyrazole : Strekowski and Lin (1997) studied the formation of isoxazole and pyrazole by reacting trifluoromethyl-substituted anilines with oxime and hydrazone dianions. This research highlights the reactivity of compounds related to 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline in forming heterocyclic structures (Strekowski & Lin, 1997).
Applications in Synthesis and Catalysis
Use in Catalytic Processes : Wu et al. (2021) found that 2-Fluoro-5-(trifluoromethyl)aniline, a compound similar to the one , can be used as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This demonstrates its potential use in catalytic processes for synthesizing complex organic molecules (Wu et al., 2021).
Synthesis of Liquid Crystals : Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl derivatives. These derivatives exhibit stable smectic and nematic phases, suggesting applications in the field of liquid crystals (Miyajima et al., 1995).
Metabolic and Biological Studies
Metabolic Pathways in Pharmaceuticals : Kenny et al. (2004) described the synthesis of metabolites of diclofenac, a commonly used drug. They synthesized metabolites involving aniline derivatives, indicating the importance of such compounds in understanding drug metabolism (Kenny et al., 2004).
Study of Antiproliferative Activity : Kasumov et al. (2016) explored the antiproliferative activity of Cu(II) and Pd(II) complexes with anilines bearing fluorine and trifluoromethyl groups. This research highlights potential biological applications of such aniline derivatives in cancer research (Kasumov et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(7-12(13)18)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXACIKWNVQKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

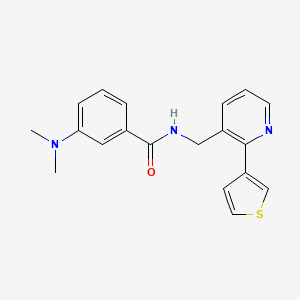
![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride](/img/structure/B2428767.png)
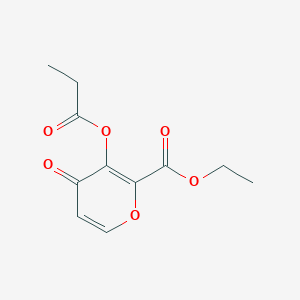
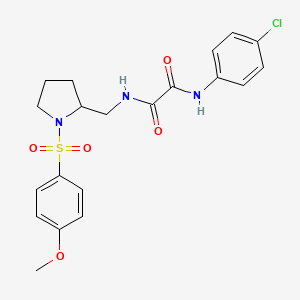


![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)
![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)
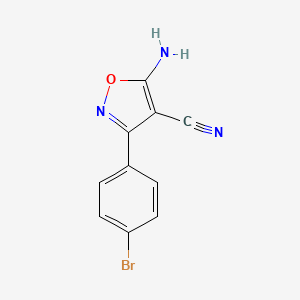
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2428780.png)
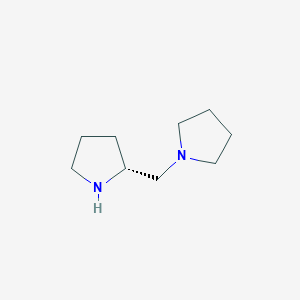

![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)